
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloro group, a formyl group, and a methyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzothiazole ring. The presence of a chloro group and a formyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Chloro-2-(3-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Reduction: 5-Chloro-2-(3-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Substitution: 5-Substituted-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often studied through molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(3-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(3-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium
Uniqueness
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both a chloro and a formyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
669058-10-0 |
|---|---|
Molekularformel |
C15H11ClNOS+ |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
3-(5-chloro-3-methyl-1,3-benzothiazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H11ClNOS/c1-17-13-8-12(16)5-6-14(13)19-15(17)11-4-2-3-10(7-11)9-18/h2-9H,1H3/q+1 |
InChI-Schlüssel |
RUHZCHXTKZQHRX-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(SC2=C1C=C(C=C2)Cl)C3=CC=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



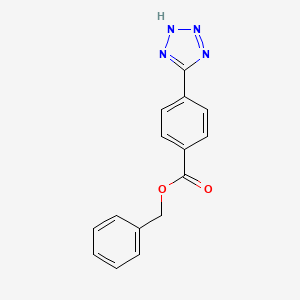
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
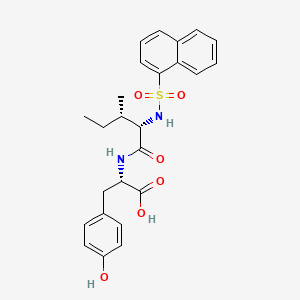
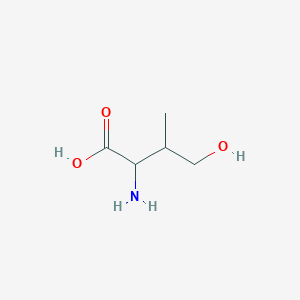

![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
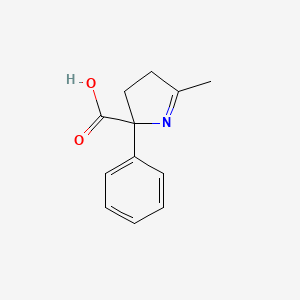
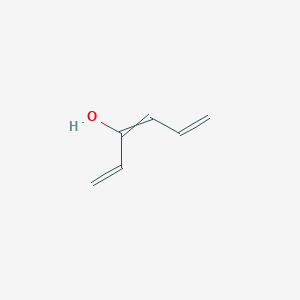
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
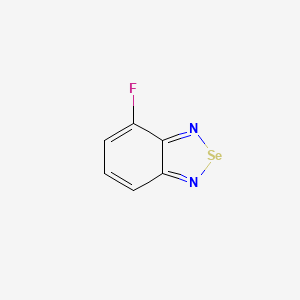
silane](/img/structure/B12522467.png)
